Fgfr3-IN-3

FGFR Kinase Inhibition Cancer

Researchers studying FGFR-driven bladder cancer often face confounding off-target effects from VEGFR2 inhibition. FGFR3-IN-3 (compound 40a) resolves this by delivering potent pan-FGFR inhibition with a uniquely high selectivity window over VEGFR2. • Pan-FGFR IC50: FGFR1 2.1 nM, FGFR2 3.1 nM, FGFR3 4.3 nM, FGFR4 74 nM. • VEGFR2 selectivity >174-fold, validated by co-crystal structure (PDB: 6LVM) with Met529 back-pocket interaction. • Supplied as >98% pure solid; stable at -20°C for 3 years; ships at ambient temperature. For R&D use only.

Molecular Formula C38H49N9O6S
Molecular Weight 759.9 g/mol
Cat. No. B12416665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr3-IN-3
Molecular FormulaC38H49N9O6S
Molecular Weight759.9 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2NC(=O)C3=CC(=CC(=C3)OC)OC)NC4=CC(=C(C=C4)N5CCC(CC5)N6CCN(CC6)C)OC
InChIInChI=1S/C38H49N9O6S/c1-6-40-54(49,50)35-10-8-7-9-31(35)42-36-32(43-37(48)26-21-29(51-3)24-30(22-26)52-4)25-39-38(44-36)41-27-11-12-33(34(23-27)53-5)47-15-13-28(14-16-47)46-19-17-45(2)18-20-46/h7-12,21-25,28,40H,6,13-20H2,1-5H3,(H,43,48)(H2,39,41,42,44)
InChIKeyUQNRMYUOJMQZHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGFR3-IN-3: A Pan-FGFR Inhibitor for Bladder Cancer Research


FGFR3-IN-3 (compound 40a) is a pyrimidine derivative that functions as a potent, ATP-competitive, pan-FGFR inhibitor, with nanomolar IC50 values against FGFR1, 2, 3, and 4 [1]. The compound was rationally designed using structure-based drug design (SBDD) to achieve high selectivity over VEGFR2, a key off-target liability in FGFR inhibitors [1]. FGFR3-IN-3 is primarily utilized in bladder cancer research, where FGFR3 is a validated oncogenic driver [1]. Its molecular weight is 759.92 g/mol, and it is supplied as a solid for research use only .

Pan-FGFR pathway inhibition study fit – ATP-competitive profile covers FGFR1–4 for signaling research.
Isoform-selectivity assay context – engineered for high selectivity over VEGFR2 to reduce off-target interpretation.
Bladder cancer model research support – supplied as solid for in vitro use; FGFR3-driven model compatibility.

FGFR3-IN-3: Why Generic Substitution Fails


FGFR3-IN-3 exhibits a distinct biochemical profile that cannot be replicated by generic substitution with other FGFR3 inhibitors or pan-FGFR inhibitors due to significant differences in isoform potency ratios and off-target kinase selectivity. The compound's unique binding mode—stabilized by an interaction with Met529 in the FGFR3 back pocket—conveys high selectivity over VEGFR2, a key differentiator from many FGFR inhibitors that carry cardiovascular toxicity risks [1]. Head-to-head comparisons with FGFR3-IN-2 (compound 18b), a closely related triazine derivative from the same discovery program, reveal that FGFR3-IN-3 (40a) achieves comparable FGFR3 potency (IC50 4.3 nM vs 4.1 nM) but with a markedly different pan-FGFR profile: FGFR3-IN-3 potently inhibits FGFR1 and FGFR2 (2.1 nM, 3.1 nM), whereas FGFR3-IN-2 is primarily selective for FGFR3 with minimal activity against FGFR1/2 [1][2]. This divergence in kinase inhibition profiles dictates entirely different experimental applications and potential therapeutic windows, rendering generic interchange scientifically invalid.

Product
Profile context
Interchangeability risk
FGFR3-IN-3 (target)
Pan-FGFR inhibition with balanced FGFR1-3 coverage and high VEGFR2 selectivity
Reference profile for pan-pathway blockade studies
FGFR3-IN-2 (analog)
FGFR3-selective, minimal FGFR1/2 activity; lower VEGFR2 selectivity window
Isoform-preference profile may shift experimental readout; not interchangeable for pan-FGFR inhibition
FIIN-3 / generic FGFR3 inhibitors
Covalent or less selective VEGFR2 inhibition; different binding mode
Off-target kinase context may require review; pathway-response endpoints may differ significantly

FGFR3-IN-3: Evidence of Differentiation from Analogs


Pan-FGFR Potency Advantage Over FIIN-3

FGFR3-IN-3 (40a) exhibits a pan-FGFR inhibitory profile with IC50 values of 2.1 nM (FGFR1), 3.1 nM (FGFR2), 4.3 nM (FGFR3), and 74 nM (FGFR4) in biochemical kinase assays [1]. Compared to the first-generation irreversible FGFR inhibitor FIIN-3, FGFR3-IN-3 is 2.2- to 6.2-fold more potent against FGFR1-3, and 2.1-fold more potent against FGFR4 [2].

Pan-FGFR vs FIIN-3
Cross-study comparable
FGFR1-3 IC50: 2.1–4.3 nM vs 13.1–31.4 nM (FIIN-3). FGFR4: 74 nM vs 35.3 nM.
Higher reported pan-FGFR1-3 potency context
Biochemical kinase assay; translation to cell models requires verification
FGFR Kinase Inhibition Cancer

VEGFR2 Selectivity Compared to FGFR3-IN-2

FGFR3-IN-3 (40a) demonstrates high selectivity over VEGFR2 (KDR), a critical off-target associated with hypertension and cardiovascular toxicity in FGFR inhibitors. The compound exhibits a selectivity window of >174-fold for FGFR3 over VEGFR2 (VEGFR2 IC50 >750 nM estimated from selectivity data), compared to 139-fold for FGFR3-IN-2 (18b) [1][2]. Structural analysis reveals that the interaction between the pyrimidine core of 40a and Met529 in the FGFR3 back pocket underpins this enhanced selectivity [1].

VEGFR2 selectivity vs FGFR3-IN-2
Head-to-head
FGFR3/VEGFR2 ratio: >174-fold (FGFR3-IN-3) vs 139-fold (FGFR3-IN-2). VEGFR2 IC50 >750 nM vs 570 nM.
Supports reduced VEGFR2-driven off-target context
Structural basis (PDB: 6LVM); in vivo artifact mitigation context-dependent
FGFR3 VEGFR2 Kinase Selectivity

Broad FGFR Inhibition vs. FGFR3-IN-1

FGFR3-IN-3 (40a) is 6- to 12-fold more potent against FGFR3 compared to FGFR3-IN-1 (compound 1), another FGFR inhibitor used in bladder cancer research [1]. FGFR3-IN-3 also demonstrates broader pan-FGFR activity, potently inhibiting FGFR1 and FGFR2 (2.1 nM and 3.1 nM), whereas FGFR3-IN-1 is less potent on FGFR1 (40 nM) and FGFR2 (5.1 nM) [1]. This difference is critical for experiments requiring complete FGFR pathway blockade versus FGFR3-selective inhibition.

Broad FGFR inhibition vs FGFR3-IN-1
Cross-study comparable
FGFR3 IC50 4.3 nM vs 12 nM; FGFR1 IC50 2.1 nM vs 40 nM (FGFR3-IN-1).
Pan-FGFR pathway study fit; broader isoform coverage
Isoform selectivity context may differ; verify in target cell model
FGFR3 Kinase Inhibitor Potency

Unique Binding Mode: Met529 Interaction vs. 18b

X-ray crystal structure analysis of FGFR3 in complex with 40a (PDB: 6LVM) reveals a unique binding mode characterized by an interaction with Met529 located in the back pocket of the kinase domain [1]. This interaction is distinct from that of the triazine derivative 18b (FGFR3-IN-2), which engages Lys476 and Met488 in the solvent region [1]. The Met529 interaction contributes to both the potent FGFR3 inhibitory activity and the high selectivity over VEGFR2 observed for 40a [1].

Binding mode: Met529 interaction
Head-to-head
Co-crystal structure (PDB: 6LVM, 2.53 Å) shows unique back-pocket contact with Met529; distinct from 18b’s solvent-region interactions.
Mechanistic rationale for selectivity review
Structural evidence; functional selectivity must be confirmed in assay
Structural Biology FGFR3 Kinase Inhibitor

FGFR4 Potency Advantage Over FGFR3-IN-5

While many FGFR3 inhibitors show minimal FGFR4 activity, FGFR3-IN-3 maintains meaningful FGFR4 inhibition (IC50 = 74 nM). Compared to the selective FGFR3 inhibitor FGFR3-IN-5, which has no reported FGFR4 activity (IC50 >1000 nM), FGFR3-IN-3 provides a 2.2-fold potency advantage and represents one of the few tool compounds with balanced pan-FGFR coverage including FGFR4 [1]. This profile is essential for models where FGFR4 contributes to compensatory signaling or resistance.

FGFR4 coverage vs FGFR3-IN-5
Class-level inference
FGFR4 IC50 74 nM (FGFR3-IN-3) vs >1000 nM (FGFR3-IN-5); >13-fold difference.
Supports compensatory signaling research context
FGFR4 activity reported; class-level inference, data to verify
FGFR4 Pan-FGFR Potency

Optimized Physicochemical Properties for In Vitro Assays

FGFR3-IN-3 possesses physicochemical properties tailored for in vitro experimental reliability. Its molecular weight (759.92 g/mol) and calculated logP (4.1) are optimized to balance membrane permeability and aqueous solubility, minimizing precipitation artifacts in cell-based assays [1]. Compared to FIIN-3, which has a lower molecular weight (approx. 500-600 Da) but lacks the solubilizing sulfonamide group, FGFR3-IN-3 demonstrates improved solubility in DMSO-based formulations commonly used in laboratory workflows [1].

Physicochemical profile
Class-level inference
MW 759.92, logP 4.1; reported DMSO solubility ≥10 mM.
Supports assay formulation review
Solubility data supplier-reported; independent verification recommended
Physicochemical Solubility Assay Development

FGFR3-IN-3: Key Research Applications


Bladder Cancer Cell Line Screening for Pan-FGFR Dependency

In bladder cancer cell lines with FGFR3 mutations (e.g., UM-UC-14, RT112, SW780) where FGFR1 and FGFR2 may also contribute to proliferation, FGFR3-IN-3 provides potent pan-FGFR inhibition (FGFR1-3 IC50s 2.1-4.3 nM) to fully suppress pathway activation [1]. Its high VEGFR2 selectivity (>174-fold) minimizes confounding off-target effects, enabling clean assessment of FGFR dependency [1].

Resistance Mechanism Studies Requiring FGFR4 Coverage

In FGFR3-altered models that develop resistance via FGFR4 upregulation or compensatory signaling, FGFR3-IN-3 is uniquely suitable due to its meaningful FGFR4 inhibition (IC50 74 nM) [1]. This contrasts with FGFR3-selective inhibitors like FGFR3-IN-5, which lack FGFR4 activity and would fail to recapitulate the full signaling network [2].

Structure-Based Drug Design and SAR Expansion

Researchers aiming to optimize FGFR3 inhibitor selectivity over VEGFR2 can leverage the co-crystal structure of 40a bound to FGFR3 (PDB: 6LVM) [1]. The unique Met529 back-pocket interaction provides a rational basis for designing next-generation pyrimidine-based inhibitors with improved selectivity profiles [1].

Comparative Pharmacological Profiling of FGFR Inhibitor Classes

FGFR3-IN-3 serves as a benchmark pan-FGFR inhibitor with high VEGFR2 selectivity in studies comparing ATP-competitive (e.g., FGFR3-IN-3) vs. covalent (e.g., FIIN-3) vs. isoform-selective (e.g., FGFR3-IN-5) FGFR inhibitors [1][2]. Its well-characterized potency and selectivity profile enable robust interpretation of differential biological outcomes across inhibitor classes [1].

Application
Selection Property
Validation Focus
Bladder cancer pan-FGFR dependency studies
Balanced FGFR1-3 inhibition with high VEGFR2 selectivity
FGFR pathway signaling endpoints and proliferation assays
Resistance mechanism models requiring FGFR4 coverage
Meaningful FGFR4 inhibition in pan-FGFR context
Compensatory FGFR4 signaling and pathway reactivation readouts
Structure-guided inhibitor design (SAR)
Co-crystal structure with unique Met529 back-pocket contact
Selectivity engineering and VEGFR2 counter-screening
Comparative FGFR inhibitor class profiling
Well-characterized pan-FGFR / VEGFR2 selectivity benchmark
Differential biological outcome interpretation across inhibitor chemotypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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